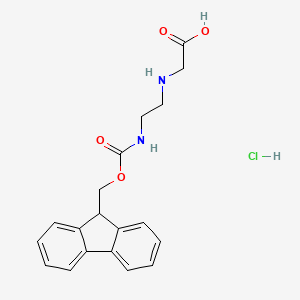

H-Aeg(Fmoc)-OH*HCl, 99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Aeg(Fmoc)-OH*HCl, 99% is a useful research compound. Its molecular formula is C19H21ClN2O4 and its molecular weight is 376.8 g/mol. The purity is usually 95%.

The exact mass of the compound H-Aeg(Fmoc)-OH*HCl, 99% is 376.1189848 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-Aeg(Fmoc)-OH*HCl, 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Aeg(Fmoc)-OH*HCl, 99% including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

H-Aeg(Fmoc)-OH*HCl is a complex compound used in the field of peptide synthesis . The primary targets of this compound are amino acids that need to be modified . It interacts with these amino acids to protect the C-terminus carboxylic acid, typically as a methyl ester .

Mode of Action

The compound works by protecting the C-terminus carboxylic acid of amino acids during modification . This is achieved through the Fmoc (9-fluorenylmethoxycarbonyl) group, which is a base-labile protecting group . The Fmoc group can be removed under mild basic conditions, allowing for the selective deprotection of esters .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the compound allows for the selective deprotection of esters, creating SPPS-ready amino acids .

Result of Action

The result of the action of H-Aeg(Fmoc)-OH*HCl is the creation of SPPS-ready amino acids . This allows for the synthesis of modified amino acids, which are useful in structure-activity relationship (SAR) studies .

Action Environment

The action of H-Aeg(Fmoc)-OH*HCl is influenced by environmental factors such as temperature and pH. For instance, the compound is stored at 2 - 8°C , indicating that it may be sensitive to higher temperatures. Moreover, the Fmoc group is removed under mild basic conditions , suggesting that the compound’s action is pH-dependent.

生化分析

Biochemical Properties

H-Aeg(Fmoc)-OHHCl interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety in H-Aeg(Fmoc)-OHHCl can promote the association of building blocks .

Cellular Effects

It is known that Fmoc-modified amino acids show distinct potential for applications due to their self-assembly features .

Molecular Mechanism

The molecular mechanism of H-Aeg(Fmoc)-OHHCl involves its interaction with biomolecules. The Fmoc group in H-Aeg(Fmoc)-OHHCl can promote the association of building blocks, which may influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Fmoc-modified amino acids are known for their self-assembly features, which could potentially influence their stability and degradation .

Metabolic Pathways

It is known that Fmoc-modified amino acids can interact with various enzymes and cofactors

生物活性

H-Aeg(Fmoc)-OH*HCl, also known as N-(2-aminoethyl)-N-(9-fluorenylmethyloxycarbonyl)glycine hydrochloride, is a compound that plays a significant role in peptide synthesis and has notable biological activities. This article delves into its biological activity, applications, and relevant research findings.

Overview of H-Aeg(Fmoc)-OH*HCl

H-Aeg(Fmoc)-OH*HCl is a protected amino acid derivative that incorporates the fluorenylmethyloxycarbonyl (Fmoc) group, which is crucial for selective protection during peptide synthesis. The compound is primarily utilized as a building block in the synthesis of peptide nucleic acids (PNAs) and peptoids, which are synthetic analogs of peptides. These derivatives exhibit enhanced stability against enzymatic degradation and increased binding affinity to nucleic acids, making them valuable in therapeutic applications.

The biological activity of H-Aeg(Fmoc)-OHHCl is largely attributed to its derivatives' ability to interact with nucleic acids and proteins. Research indicates that PNAs synthesized from this compound demonstrate high affinity for complementary DNA and RNA sequences, facilitating their use in gene regulation and molecular diagnostics. The unique structural features of peptoids derived from H-Aeg(Fmoc)-OHHCl allow for selective interactions with various biological targets, enhancing their therapeutic potential.

Case Studies

- Peptide Nucleic Acids (PNAs) :

- Peptoid Synthesis :

Comparative Analysis

The following table summarizes the unique aspects of H-Aeg(Fmoc)-OH*HCl compared to similar compounds used in peptide synthesis:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| H-Aeg(Fmoc)-OH*HCl | Fmoc protecting group | Versatile in synthesizing PNAs and peptoids |

| Fmoc-Lys(Alloc)-OH | Contains lysine with Alloc group | Multiple reactive sites for complex peptide synthesis |

| Boc-Aeg(Fmoc)-OH | Contains Boc protecting group | Different deprotection conditions |

| Fmoc-AEG-OH.HCl | Lacks Alloc group | Simpler peptide structures |

Research Findings

- Stability and Binding Affinity : Studies have shown that PNAs synthesized from H-Aeg(Fmoc)-OH*HCl exhibit increased stability against nucleases and higher binding affinities compared to traditional DNA/RNA oligonucleotides. This characteristic is essential for therapeutic applications where prolonged action is required.

- Cytotoxicity Assessments : In vitro assays evaluating the cytotoxicity of compounds derived from H-Aeg(Fmoc)-OH*HCl indicated no significant cytotoxic effects at concentrations up to 50 µM, suggesting a favorable safety profile for potential therapeutic use .

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

H-Aeg(Fmoc)-OH·HCl is primarily utilized in solid-phase peptide synthesis, a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protecting group that stabilizes the amino group during synthesis. The removal of the Fmoc group enables the next amino acid to be added in a controlled manner.

Key Features:

- Controlled Assembly: The Fmoc protecting group allows for selective deprotection, facilitating the addition of subsequent amino acids.

- Versatility: It can be used to synthesize complex peptides with specific biological activities, making it valuable in drug development and research.

Drug Development

H-Aeg(Fmoc)-OH·HCl plays a crucial role in developing peptide-based drugs. Its ability to form peptides that can interact with specific biological pathways makes it instrumental in pharmaceutical research.

Applications:

- Targeted Therapies: Peptides synthesized using H-Aeg(Fmoc)-OH·HCl can be designed to target specific receptors or enzymes, enhancing therapeutic efficacy.

- Biocompatibility: Peptides derived from this compound often exhibit favorable biocompatibility, making them suitable candidates for drug formulation.

Bioconjugation

The compound is also employed in bioconjugation processes, which involve attaching peptides to various biomolecules such as proteins or nucleic acids. This application is critical for enhancing drug delivery systems.

Advantages:

- Improved Delivery: Bioconjugates can improve the pharmacokinetics and biodistribution of therapeutic agents.

- Diagnostic Tools: Peptide conjugates can be used in diagnostic assays to enhance sensitivity and specificity.

Diagnostic Applications

In diagnostics, H-Aeg(Fmoc)-OH·HCl aids in developing peptide-based assays and sensors that improve disease detection.

Case Studies:

- Peptide Sensors: Studies have shown that peptides synthesized with this compound can be incorporated into biosensors for detecting biomarkers associated with various diseases.

- Assay Development: The compound's role in creating peptide-based assays has been documented in numerous research articles, highlighting its utility in clinical diagnostics.

Research in Neuroscience

The compound is significant in neuroscience research, particularly in studying peptide interactions within the nervous system.

Research Highlights:

- Neuroactive Peptides: H-Aeg(Fmoc)-OH·HCl has been used to synthesize neuropeptides that modulate neural activity, providing insights into potential therapeutic strategies for neurological disorders.

- Binding Studies: Techniques such as fluorescence resonance energy transfer (FRET) are employed to study the interactions between peptides synthesized from this compound and their targets within neural pathways.

属性

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4.ClH/c22-18(23)11-20-9-10-21-19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17,20H,9-12H2,(H,21,24)(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKRRSOYXRZULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。